molecular formula C10H12N2O2 B2856483 1-[(2S)-2-(1,2-Oxazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one CAS No. 2305205-05-2

1-[(2S)-2-(1,2-Oxazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one

Cat. No. B2856483
M. Wt: 192.218
InChI Key: VXOKOXVRXOAXSO-VIFPVBQESA-N
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Description

The compound “1-[(2S)-2-(1,2-Oxazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one” is a derivative of oxazole, which is an important heterocyclic nucleus having a wide spectrum of biological activities . Oxazole is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .


Synthesis Analysis

The synthesis of oxazole derivatives has been an interesting field for a long time . The main methods for the synthesis of such compounds include tandem heterocyclization using 2-aminoethanols, the use of catalysts, α-C−H functionalization, as well as reactions with microwave activation .


Molecular Structure Analysis

Oxazoles is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .


Chemical Reactions Analysis

The chemical reactions of oxazole derivatives are centered on tandem heterocyclization reactions . For example, 3 Н -furan-2-ones and 2-aminoethan1-ol can be converted in benzene medium in the presence of cation exchange resin KU-2 to the 7а-alkyl- or 7a-aryl-substituted pyrrolobenzoxazoles .


Physical And Chemical Properties Analysis

Oxazole was first prepared in 1947, has a boiling point of 69 °C and is a stable liquid at room temperature . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .

Future Directions

The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry have been increased in the past few years . Researchers around the globe are synthesizing various oxazole derivatives and screening them for their various biological activities . This suggests that the study of oxazole derivatives will continue to be a significant area of research in the future.

properties

IUPAC Name

1-[(2S)-2-(1,2-oxazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-2-10(13)12-6-3-4-9(12)8-5-7-14-11-8/h2,5,7,9H,1,3-4,6H2/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXOKOXVRXOAXSO-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCCC1C2=NOC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC(=O)N1CCC[C@H]1C2=NOC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2S)-2-(1,2-Oxazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one

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